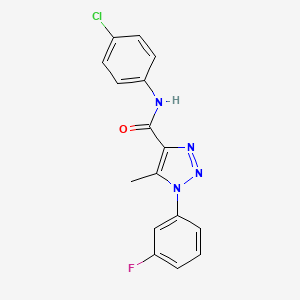

N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQHNMXVVMFPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a , where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as an anticancer agent. Research indicates that derivatives of triazoles can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer immune evasion. A notable study reported the synthesis of a compound with a similar structure that exhibited an IC50 value of 0.023 μM against IDO1, demonstrating significant potency compared to other inhibitors .

Antimicrobial Properties

Triazole compounds, including this compound, have shown promising antimicrobial activity. A study highlighted the effectiveness of triazole-fused compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 9 μM . This suggests potential for development into therapeutic agents for treating tuberculosis.

Cholinesterase Inhibition

The compound has also been explored for its ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Tacrine derivatives incorporating triazole moieties have been synthesized and evaluated for their inhibitory activities against both butyrylcholinesterase (bAChE) and acetylcholinesterase (hAChE) . This positions this compound as a candidate for further research in neuropharmacology.

Fungicides

Triazoles are widely recognized in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. The application of triazole derivatives in crop protection has been extensively documented, with compounds exhibiting broad-spectrum antifungal activity . The specific application of this compound in agricultural settings remains an area for future exploration.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent.

Itraconazole: Another antifungal compound with a broader spectrum of activity.

Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H12ClFN4O

- Molecular Weight : 330.75 g/mol

- CAS Number : 927637-66-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties, as well as potential neuroprotective effects. The following sections detail these activities.

Anticancer Activity

Research indicates that triazole derivatives, including this compound, exhibit potent anticancer effects.

-

Mechanism of Action :

- The compound acts as an inhibitor of the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce tumor growth .

- It has been shown to affect mitochondrial function and induce DNA damage in leukemia cell lines, suggesting a multifaceted approach to cancer treatment .

-

Case Studies :

- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range (e.g., 0.56 µM against AML cells) indicating strong antiproliferative effects .

- A comparative study highlighted its efficacy against established chemotherapeutics like doxorubicin, showing comparable or enhanced activity in certain contexts .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties:

- Mechanism of Action :

- Research Findings :

Comparative Biological Activity Table

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted aniline derivatives (e.g., 3-fluoroaniline) with isocyanides to form carboximidoyl chlorides.

- Step 2 : Cyclization via Huisgen 1,3-dipolar cycloaddition using sodium azide to construct the triazole core.

- Step 3 : Final coupling with 4-chlorophenylamine to yield the carboxamide moiety.

Purification is achieved via column chromatography, and structural validation relies on NMR (400 MHz, DMSO-d6), mass spectrometry (ESI-API), and elemental analysis .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

X-ray crystallography is the gold standard for structural validation:

- Data Collection : Single-crystal diffraction (e.g., Mo-Kα radiation, 295 K).

- Refinement : Programs like SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization) are used to resolve anisotropic displacement parameters and validate bond lengths/angles (e.g., C–C: 0.004 Å mean deviation) .

- Validation Metrics : R factor (<0.06) and data-to-parameter ratio (>15:1) ensure reliability .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

- COX-2 Inhibition : Demonstrates selective inhibition of cyclooxygenase-2 (IC values determined via enzyme-linked immunosorbent assays) .

- Antitumor Activity : Acts as a c-Met kinase inhibitor, inducing apoptosis in cancer cell lines (e.g., NCI-H522 lung cancer cells with ~68% growth inhibition) .

- Validation : Competitive ligand-binding assays and dose-response curves (e.g., mouse vas deferens twitch inhibition) confirm target engagement .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for in vitro assays?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide, pyridyl) at the 5-methyl position to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while mitigating precipitation .

- Prodrug Strategies : Esterification of the carboxamide group to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Q. What computational strategies are employed to predict binding modes with enzymatic targets like c-Met kinase?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the triazole core and kinase ATP-binding pockets.

- MD Simulations : Assess binding stability (e.g., 100 ns trajectories) and validate with experimental IC values.

- Validation : Use known inhibitors (e.g., 3,5-DCPT, PDB ID: 2UUE) as positive controls and inactive analogs (e.g., 5-chloro-imidazopyridine) as negative controls .

Q. How can contradictory biological activity data across cell lines (e.g., NCI-H522 vs. HT-29) be resolved?

- Standardized Assays : Replicate studies under controlled conditions (e.g., identical serum concentrations, passage numbers).

- Metabolic Profiling : Evaluate cytochrome P450-mediated degradation or efflux pump activity (e.g., P-glycoprotein inhibition assays).

- Structural Analog Screening : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on potency to identify pharmacophore requirements .

Q. What analytical techniques address challenges in characterizing polymorphic forms of this compound?

- PXRD : Differentiate crystalline vs. amorphous phases.

- DSC/TGA : Monitor thermal stability (melting points >250°C with decomposition noted in triazole analogs) .

- Solid-State NMR : Resolve hydrogen-bonding networks influencing solubility and stability .

Methodological Considerations

Q. How are SHELX programs applied in resolving crystallographic ambiguities for this compound?

Q. What in vitro assays validate anti-inflammatory or antitumor efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.